molecular formula C8H8O3 B1213075 2-Hydroxy-1-(4-hydroxyphenyl)ethanone CAS No. 5706-85-4

2-Hydroxy-1-(4-hydroxyphenyl)ethanone

Cat. No.: B1213075
CAS No.: 5706-85-4
M. Wt: 152.15 g/mol
InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
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Safety and Hazards

DHAP causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

Research on DHAP is ongoing, with recent studies focusing on its synthesis and characterization, as well as its potential applications in various fields . For instance, DHAP has been used in the synthesis of flavones , and it has been studied for its potential use in the treatment of allergic diseases .

Biochemical Analysis

Biochemical Properties

2,4’-Dihydroxyacetophenone plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It interacts with enzymes such as 2,4’-dihydroxyacetophenone dioxygenase (DAD), which catalyzes the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid . This enzyme is a non-heme iron-containing metalloenzyme that facilitates the oxygenative cleavage of the aliphatic C–C bond in the substrate . The interaction involves the formation of an enzyme-substrate complex, where the hydroxyl groups of 2,4’-dihydroxyacetophenone coordinate with the iron center in the active site of the enzyme .

Cellular Effects

2,4’-Dihydroxyacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins involved in these processes. For instance, the compound’s interaction with 2,4’-dihydroxyacetophenone dioxygenase leads to the production of 4-hydroxybenzoic acid, which can further participate in cellular metabolic pathways . Additionally, the compound’s impact on gene expression and cell signaling pathways is linked to its role in the degradation of aromatic compounds, which are essential for cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 2,4’-Dihydroxyacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of 2,4’-dihydroxyacetophenone dioxygenase, where it undergoes oxygenative cleavage to produce 4-hydroxybenzoic acid and formic acid . This reaction involves the coordination of the hydroxyl groups of 2,4’-dihydroxyacetophenone with the iron center in the enzyme’s active site, leading to the cleavage of the aliphatic C–C bond . The enzyme’s catalytic mechanism includes multiple steps, such as the formation of enzyme-substrate complexes and the generation of reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dihydroxyacetophenone change over time due to its stability, degradation, and long-term effects on cellular function. The compound is moderately thermostable and can form enzyme-substrate complexes under anaerobic conditions . Over time, the stability of 2,4’-dihydroxyacetophenone can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can accumulate in culture broths of bisphenol A-assimilating bacteria, indicating its persistence in certain environments .

Dosage Effects in Animal Models

The effects of 2,4’-Dihydroxyacetophenone vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on cellular and metabolic processes. At lower doses, 2,4’-dihydroxyacetophenone can enhance certain enzymatic activities, while at higher doses, it may exhibit inhibitory effects . Toxic or adverse effects at high doses have also been observed, indicating the importance of dosage regulation in experimental settings .

Metabolic Pathways

2,4’-Dihydroxyacetophenone is involved in various metabolic pathways, including the degradation of aromatic compounds. The compound is metabolized by 2,4’-dihydroxyacetophenone dioxygenase, which converts it to 4-hydroxybenzoic acid and formic acid . This reaction is part of a larger metabolic pathway that involves the breakdown of lignin and other aromatic compounds . The enzymes and cofactors involved in this pathway play crucial roles in maintaining metabolic flux and regulating metabolite levels .

Transport and Distribution

The transport and distribution of 2,4’-Dihydroxyacetophenone within cells and tissues involve various transporters and binding proteins. The compound is known to be transported across cell membranes and distributed to different cellular compartments . Studies have shown that 2,4’-dihydroxyacetophenone can be found in various tissues, including the liver, kidneys, and heart . Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2,4’-Dihydroxyacetophenone is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . The targeting signals and post-translational modifications that direct 2,4’-dihydroxyacetophenone to specific compartments or organelles are essential for its proper functioning . The enzyme 2,4’-dihydroxyacetophenone dioxygenase, which catalyzes the conversion of the compound, is also localized in the cytoplasm and forms dimers with a pronounced hydrophobic interface between the monomers .

Comparison with Similar Compounds

2,4’-Dihydroxyacetophenone can be compared with other dihydroxyacetophenones:

2,4’-Dihydroxyacetophenone stands out due to its unique reactivity and the specific role it plays in enzymatic reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYEHHGGXARJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID4058998
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
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Molecular Weight

152.15 g/mol
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Physical Description

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid
Record name 2,4-Dihydroxyacetophenone
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Record name 2',4'-Dihydroxyacetophenone
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CAS No.

89-84-9
Record name 2′,4′-Dihydroxyacetophenone
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Record name Resacetophenone
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Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
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Record name 2',4'-dihydroxyacetophenone
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Record name RESACETOPHENONE
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Record name 2',4'-Dihydroxyacetophenone
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Melting Point

147 °C
Record name 2',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029659
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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